molecular formula C13H12N6 B2469237 N2-methyl-N4-phenylpteridine-2,4-diamine CAS No. 946291-00-5

N2-methyl-N4-phenylpteridine-2,4-diamine

Cat. No.: B2469237
CAS No.: 946291-00-5
M. Wt: 252.281
InChI Key: CNEMVPODHWQPNG-UHFFFAOYSA-N
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Description

N2-Methyl-N4-phenylpteridine-2,4-diamine is a heterocyclic compound featuring a pteridine core substituted with a methyl group at the N2 position and a phenyl group at the N4 position. The pteridine scaffold, composed of fused pyrimidine and pyrazine rings, confers unique electronic and steric properties, making it a versatile template in medicinal chemistry.

Properties

IUPAC Name

2-N-methyl-4-N-phenylpteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6/c1-14-13-18-11-10(15-7-8-16-11)12(19-13)17-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEMVPODHWQPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N4-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine precursors with methyl and phenyl substituents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-methyl-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogen or nitro groups into the molecule.

Scientific Research Applications

N2-methyl-N4-phenylpteridine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-methyl-N4-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound interferes with the phosphorylation of key proteins .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Pteridine-Based Analogs

N4-(3-Chloro-4-Methylphenyl)-N2-(2-Phenylethyl)Pteridine-2,4-Diamine ()
  • Structural Differences: N2 substituent: 2-phenylethyl (bulky, lipophilic) vs. methyl (small, less steric hindrance). N4 substituent: 3-chloro-4-methylphenyl (electron-withdrawing Cl, lipophilic Me) vs.
  • Physicochemical Properties :
    • Higher molecular weight (390.875 vs. ~240 for the target compound) due to bulky substituents.
    • Chlorine atom increases polarity but reduces solubility in aqueous media .
  • Functional Implications :
    • Bulky groups may enhance target selectivity but reduce membrane permeability.
6-{[Methyl(Phenyl)Amino]Methyl}Pteridine-2,4-Diamine ()
  • Structural Differences: Branched substituent at position 6: methyl(phenyl)amino methyl vs.

Quinazoline Derivatives

N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-Dimethoxybenzyl)Quinazoline-2,4-Diamine ()
  • Core Differences :
    • Quinazoline (pyrimidine fused with benzene) vs. pteridine (pyrimidine fused with pyrazine).
    • Quinazoline’s reduced nitrogen content alters electron distribution and aromaticity.
  • Methoxy groups enhance solubility compared to phenyl substituents .

Triazine Derivatives

N,N′-Diphenyl-6-Chloro-1,3,5-Triazine-2,4-Diamine ()
  • Core Differences :
    • 1,3,5-Triazine (three nitrogens in a six-membered ring) vs. pteridine.
    • Triazine’s symmetrical structure increases reactivity in nucleophilic substitutions.
  • Synthetic Utility: Used as a monomer for polymer synthesis, highlighting versatility in materials science .

Monocyclic Aromatic Diamines

2-Methyl-N4-(2-Methylphenyl)Benzene-1,4-Diamine (MMBD) ()
  • Structural Simplicity: Single benzene ring with amino and methyl groups vs. polycyclic pteridine.
  • Toxicity Profile :
    • Acts as a mutagenic metabolite in rodents, emphasizing the importance of substituent choice in avoiding reactive intermediates .

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight Notable Properties/Activities Source
N2-Me-N4-Ph-Pteridine-2,4-Diamine Pteridine N2-Me, N4-Ph ~240 (estimated) Unknown (inferred moderate solubility) N/A
N4-(3-Cl-4-MePh)-N2-Phenethyl-Pteridine Pteridine N2-Phenethyl, N4-3-Cl-4-MePh 390.875 High lipophilicity, potential selectivity
Quinazoline-2,4-Diamine Quinazoline N2-Benzylpiperidinyl, N4-Dimethoxy ~450 (estimated) AChE inhibition (IC50 ~2 µM)
1,3,5-Triazine-2,4-Diamine Triazine N,N′-Diphenyl, 6-Cl ~300 (estimated) Polymer synthesis monomer
MMBD Benzene 2-Me, N4-2-MePh 226.3 Carcinogenic metabolite

Key Findings and Implications

Substituent Effects :

  • Bulky or halogenated groups (e.g., 3-Cl-4-MePh in ) enhance steric hindrance and polarity, impacting bioavailability.
  • Methoxy groups () improve solubility, favoring CNS drug development.

Core Structure Relevance :

  • Pteridine’s dual nitrogen rings offer unique electronic properties for targeting enzymes vs. quinazoline’s benzene-fused system.

Toxicity Considerations: Monocyclic diamines like MMBD highlight risks of reactive metabolites, urging caution in designing pteridine analogs .

Biological Activity

N2-methyl-N4-phenylpteridine-2,4-diamine, a compound belonging to the pteridine family, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pteridine core structure with methyl and phenyl substituents. This structural configuration is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that metabolizes neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, the compound leads to increased levels of these monoamines, which can have significant effects on mood and cognitive functions.

Antitumor Activity

Research indicates that derivatives of pteridine compounds exhibit antitumor activity . For instance, several N-substituted 2,4-diaminopteridines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. These compounds have been tested in vitro and in vivo, demonstrating promising results in reducing tumor size and improving survival rates in animal models .

Antioxidant Properties

This compound has also been studied for its antioxidant properties . It has been shown to scavenge reactive oxygen species (ROS) effectively, thereby reducing oxidative stress associated with inflammation and various diseases such as cancer and cardiovascular disorders. In laboratory assays, certain derivatives exhibited IC50 values as low as 100 nM against lipid peroxidation .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is another area of interest. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation in models of colitis and other inflammatory conditions. For example, a derivative demonstrated a reduction in inflammation by 41% at a dosage of 0.01 mmol/kg in rat models .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability influenced by factors such as dosage and route of administration. Understanding its pharmacokinetics is essential for optimizing therapeutic regimens in clinical settings.

Case Studies

  • Cancer Treatment : In a study involving mice with induced tumors, administration of this compound led to a significant decrease in tumor volume compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
  • Neuroprotection : Another investigation focused on the neuroprotective effects of the compound against neurodegenerative diseases. The results indicated that it could prevent neuronal cell death induced by oxidative stress in vitro, suggesting potential applications in treating conditions like Parkinson's disease.
  • Inflammation Models : In models of acute inflammation, the compound demonstrated a marked reduction in edema formation and inflammatory cell infiltration when administered prior to inflammatory stimuli.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Antitumor ActivityInduces apoptosis; reduces tumor size
Antioxidant PropertiesScavenges ROS; IC50 = 100 nM
Anti-inflammatoryReduces cytokines; 41% inflammation reduction

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